molecular formula C18H28N2O5 B14035475 Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate

Rel-(3AS,6AR)-1'-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4'-piperidine]-1',3-dicarboxylate

Cat. No.: B14035475
M. Wt: 352.4 g/mol
InChI Key: XTMSTRDONOGEKE-GXTWGEPZSA-N
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Description

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate is a complex organic compound with a unique spirocyclic structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves multiple steps. One common method includes the use of cyclopentadiene and isoxazole derivatives as starting materials. The reaction typically proceeds through a series of cycloaddition and rearrangement reactions under controlled conditions .

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced catalytic systems and continuous flow reactors to ensure consistent production quality .

Chemical Reactions Analysis

Types of Reactions

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include:

    Oxidizing agents: Potassium permanganate, chromium trioxide.

    Reducing agents: Lithium aluminum hydride, sodium borohydride.

    Nucleophiles: Alkyl halides, amines.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines .

Scientific Research Applications

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate has several scientific research applications:

    Chemistry: Used as a building block in organic synthesis for the development of new compounds.

    Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in the design of novel therapeutic agents.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate involves its interaction with specific molecular targets. These targets may include enzymes or receptors that play a role in various biological pathways. The compound’s unique structure allows it to bind selectively to these targets, modulating their activity and leading to the desired therapeutic effects .

Comparison with Similar Compounds

Similar Compounds

  • Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-3-carboxylate
  • Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,2-dicarboxylate

Uniqueness

Rel-(3AS,6AR)-1’-tert-butyl 3-ethyl 3A,4,5,6A-tetrahydrospiro[cyclopenta[D]isoxazole-6,4’-piperidine]-1’,3-dicarboxylate is unique due to its specific spirocyclic structure, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for research and development in various scientific fields .

Properties

Molecular Formula

C18H28N2O5

Molecular Weight

352.4 g/mol

IUPAC Name

1-O'-tert-butyl 3-O-ethyl (3aS,6aR)-spiro[3a,4,5,6a-tetrahydrocyclopenta[d][1,2]oxazole-6,4'-piperidine]-1',3-dicarboxylate

InChI

InChI=1S/C18H28N2O5/c1-5-23-15(21)13-12-6-7-18(14(12)25-19-13)8-10-20(11-9-18)16(22)24-17(2,3)4/h12,14H,5-11H2,1-4H3/t12-,14+/m0/s1

InChI Key

XTMSTRDONOGEKE-GXTWGEPZSA-N

Isomeric SMILES

CCOC(=O)C1=NO[C@@H]2[C@H]1CCC23CCN(CC3)C(=O)OC(C)(C)C

Canonical SMILES

CCOC(=O)C1=NOC2C1CCC23CCN(CC3)C(=O)OC(C)(C)C

Origin of Product

United States

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